molecular formula C7H13BrO B1528746 4-Bromo-2,2-dimethyloxane CAS No. 1339437-32-9

4-Bromo-2,2-dimethyloxane

Cat. No.: B1528746
CAS No.: 1339437-32-9
M. Wt: 193.08 g/mol
InChI Key: NIUKLEOPCNIFFU-UHFFFAOYSA-N
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Description

4-Bromo-2,2-dimethyloxane is a brominated organic compound characterized by the presence of a bromine atom and two methyl groups attached to an oxane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,2-dimethyloxane can be synthesized through several synthetic routes. One common method involves the bromination of 2,2-dimethyloxane using bromine in the presence of a suitable catalyst. The reaction typically requires controlled conditions to ensure the selective addition of bromine to the desired position on the oxane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to optimize yield and purity while minimizing by-products and environmental impact. Advanced techniques such as continuous flow reactors and automated control systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,2-dimethyloxane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding oxo-compounds or carboxylic acids.

  • Reduction: Reduction reactions can produce bromoalkanes or alcohols.

  • Substitution: Substitution reactions can result in the formation of ethers, esters, or other substituted oxanes.

Scientific Research Applications

4-Bromo-2,2-dimethyloxane finds applications in various fields of scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

  • Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-2,2-dimethyloxane exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved can vary, but the compound's reactivity and functional groups play a crucial role in its mechanism of action.

Comparison with Similar Compounds

4-Bromo-2,2-dimethyloxane is similar to other brominated oxanes and related compounds. Some of these similar compounds include:

  • 4-Bromo-2-methyloxane

  • 4-Bromo-3-methyloxane

  • 2,2-Dimethyl-4-bromooxane

These compounds share structural similarities but differ in the position and number of substituents on the oxane ring. The unique combination of bromine and methyl groups in this compound contributes to its distinct chemical properties and applications.

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Properties

IUPAC Name

4-bromo-2,2-dimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUKLEOPCNIFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339437-32-9
Record name 4-bromo-2,2-dimethyloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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